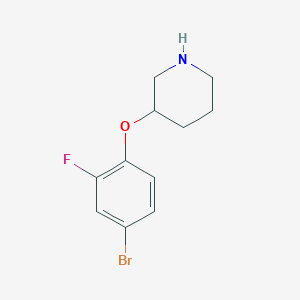

3-(4-Bromo-2-fluorophenoxy)piperidine

Description

Key Geometric Features:

The fluorine atom at the 2-position on the phenyl ring induces electronic effects, polarizing the C-F bond (bond length: 1.34 Å) and creating a dipole moment orthogonal to the piperidine plane.

Crystallographic Data and Density Functional Theory (DFT) Calculations

While direct single-crystal XRD data for this compound is limited, studies on structurally related bromo-fluorophenyl piperidines reveal monoclinic crystal systems with space group P2₁/c.

Hypothesized Crystallographic Parameters:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 10.9 Å, b = 8.1 Å, c = 29.4 Å |

| β angle | 98.1° |

| Z (unit cell) | 4 |

| Density | 1.4 g/cm³ |

DFT calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The electrostatic potential map shows negative charge localization near the fluorine and oxygen atoms, influencing intermolecular interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 7.38 (d, J = 8.8 Hz, 1H, Ar-H)

- δ 6.82 (d, J = 8.8 Hz, 1H, Ar-H)

- δ 4.05–3.98 (m, 1H, OCH)

- δ 2.95–2.85 (m, 2H, NCH₂)

¹³C NMR (101 MHz, CDCl₃) :

- δ 156.2 (C-O)

- δ 132.1 (C-Br)

- δ 116.8 (C-F)

¹⁹F NMR : δ -112 ppm (quartet, J = 8 Hz)

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1240 | C-O-C asymmetric stretch |

| 1080 | C-F stretch |

| 560 | C-Br stretch |

Mass Spectrometry

Structure

2D Structure

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBKYIDBCZAEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromo-2-fluorophenoxy)piperidine is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Compound Overview

- Molecular Formula : C11H13BrFNO

- Molecular Weight : 274.13 g/mol

- Classification : Halogenated organic compound, piperidine derivative

The compound's structure features bromine and fluorine substituents, which significantly influence its biological reactivity and interaction with molecular targets.

The biological activity of this compound involves its interaction with specific enzymes and receptors within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, similar to other piperidine derivatives known for their enzyme inhibition properties, such as dihydrofolate reductase (DHFR) inhibitors .

- Receptor Modulation : It may act on various receptors involved in neurotransmission or cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- Piperidine derivatives have been shown to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines .

- A study highlighted the potential of piperidine derivatives in targeting specific cancer pathways, suggesting that modifications in the piperidine structure could enhance efficacy against tumors .

-

Antimicrobial Properties :

- Some studies suggest that halogenated piperidines can exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics.

- Neuroprotective Effects :

Table 1: Summary of Biological Activities and IC50 Values

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is formed under controlled conditions.

- Substitution Reactions : Bromine and fluorine substituents are introduced through electrophilic aromatic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS: 1220034-61-6): This analog differs in the substituent positions (2-bromo vs. 4-bromo in the target compound). Piperidine analogs with para-substituted halogens demonstrate improved pharmacokinetic profiles compared to ortho-substituted derivatives in some cases .

- 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine: This compound features a benzyl-piperidine linkage instead of a phenoxy group. The absence of an oxygen bridge reduces polarity, which may decrease solubility but enhance blood-brain barrier penetration .

Piperidine vs. Piperazine Scaffolds

Replacement of the piperidine ring with piperazine (as seen in 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. Piperazine derivatives often exhibit distinct binding modes; for example, they may adopt chair conformations but show different intermolecular interactions (e.g., C–H⋯H vs. C–H⋯O) in crystal structures .

Halogenated Aromatic Systems

- 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: The tetrafluoropyridine core introduces strong electron-withdrawing effects, enhancing electrophilicity. This contrasts with the mono-fluoro substitution in the target compound, which provides moderate electronic modulation .

Physicochemical and Crystallographic Properties

- Crystal Packing: Piperidine rings typically adopt chair conformations, as observed in 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline. Weak intermolecular interactions (e.g., C–H⋯Br) stabilize the lattice, which may influence solubility and melting points .

- Hirshfeld Surface Analysis: Dominant H⋯H contacts (65–67%) in piperidine derivatives indicate nonpolar interactions, consistent with lipophilic character .

Data Tables

Table 1: Comparison of Halogenated Piperidine Derivatives

Table 2: Crystallographic Data for Piperidine Derivatives

Preparation Methods

Synthesis via Nucleophilic Substitution of Piperidine with Halogenated Phenol Derivatives

One of the primary synthetic routes to this compound involves the nucleophilic substitution of piperidine at the nitrogen atom with a halogenated phenol derivative, specifically 4-bromo-2-fluorophenol or its activated form.

Step 1: Formation of 4-Bromo-2-fluorophenol Sodium Salt

4-Bromo-2-fluorophenol is reacted with an aqueous sodium hydroxide solution (25%) to generate the sodium phenolate salt. This salt is more nucleophilic and reactive in subsequent steps. The reaction is typically performed in aqueous media, followed by toluene washing and concentration under reduced pressure to isolate the phenolate salt as a powder containing approximately 2.4% water.Step 2: Coupling with Piperidine

The sodium salt of 4-bromo-2-fluorophenol is then reacted with piperidine under heating conditions (e.g., 80–120 °C) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the phenoxy moiety, displacing a suitable leaving group if present or directly coupling to form the ether linkage. This method yields this compound with good efficiency.Reaction Conditions and Yields

- Use of anhydrous potassium carbonate as a base in DMF at 80–90 °C for 12 hours has been reported to facilitate the substitution reaction effectively.

- The product can be isolated by precipitation upon cooling or by extraction and purification via column chromatography or recrystallization.

- Yields are typically in the range of 70–80% depending on reaction scale and purification methods.

Alternative Synthetic Routes Involving Intermediate Formation

Synthesis of 4-(4-Bromo-2-fluorophenoxy)phenyl Aldehyde Intermediates

Some methods involve the preparation of intermediates such as 4-(4-bromo-2-fluorophenoxy)phenyl aldehyde by coupling 4-bromo-2-fluorophenol with fluorobenzaldehyde under heating in NMP at 120–180 °C. This intermediate can then be further transformed via reduction or substitution to yield the target piperidine derivative.Use of Aluminum Chloride and Benzoyl Chloride for Functionalization

Friedel-Crafts acylation with aluminum chloride and benzoyl chloride derivatives can be employed to modify the phenoxy ring before coupling with piperidine. Bromination and oxidation steps follow to introduce the desired halogen substituents and functional groups. These steps are more complex and used when specific substitution patterns are required.

Purification and Characterization

- Purification methods include vacuum distillation under reduced pressure (e.g., 0.6 mmHg at 145–152 °C) and recrystallization from solvents such as tetracol phenixin or ethanol.

- Characterization is confirmed by spectroscopic methods including 1H-NMR, 13C-NMR, and mass spectrometry, ensuring the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

Research Findings and Analysis

- The nucleophilic substitution approach using sodium phenolate salts and piperidine in polar aprotic solvents is the most straightforward and commonly employed method for synthesizing this compound.

- Reaction optimization includes the choice of base (K2CO3 or NaOH), solvent (DMF or NMP), temperature (80–120 °C), and reaction time (12 hours or more) to maximize yield and purity.

- The presence of halogen substituents requires careful control of reaction conditions to avoid side reactions such as unwanted bromination or dehalogenation.

- Advanced purification techniques such as vacuum distillation under reduced pressure and recrystallization ensure high purity suitable for further pharmacological evaluation.

- Spectroscopic characterization confirms the structure and substitution pattern, critical for ensuring the correct compound is synthesized.

Q & A

Q. What are the key structural features of 3-(4-Bromo-2-fluorophenoxy)piperidine, and how do they influence reactivity?

Answer: The compound features a piperidine ring substituted with a phenoxy group bearing bromine (4-position) and fluorine (2-position) atoms. The bromine atom acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactivity, while fluorine’s electronegativity stabilizes the aromatic ring via resonance. The piperidine ring’s conformation (chair or boat) may affect steric accessibility in reactions. Structural analogs, such as 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride, show that halogen positioning significantly alters reactivity and biological interactions .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: A typical synthesis involves:

Nucleophilic Aromatic Substitution : Reacting 4-bromo-2-fluorophenol with a piperidine derivative (e.g., 3-chloropiperidine) under basic conditions (e.g., K₂CO₃/DMF, 110°C).

Purification : Column chromatography or recrystallization to isolate the product.

Key challenges include avoiding dehalogenation under harsh conditions and optimizing reaction time to prevent byproducts. Similar protocols are validated in the synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride .

Q. How can researchers confirm the purity and identity of this compound?

Answer:

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR shifts with PubChem data for analogous piperidine derivatives (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride) .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H]⁺ ~ 304.1 g/mol).

- Elemental Analysis : Verify %C, %H, %N against theoretical values (C₁₁H₁₂BrFNO) .

Advanced Research Questions

Q. How does halogen substitution (Br vs. F) at the phenoxy group affect biological activity in piperidine derivatives?

Answer: Bromine’s larger atomic radius enhances hydrophobic interactions with protein targets (e.g., enzymes or receptors), while fluorine’s electronegativity improves metabolic stability. For example, 3-[(4-Bromophenoxy)methyl]piperidine analogs exhibit higher binding affinity to serotonin receptors compared to fluorine-substituted derivatives, but lower oral bioavailability due to increased lipophilicity . Structure-activity relationship (SAR) studies should prioritize halogen positioning for target-specific optimization .

Q. What experimental strategies can resolve contradictions in reported biological data for this compound?

Answer:

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Control Compounds : Include structurally similar analogs (e.g., 3-[(4-Iodophenoxy)methyl]piperidine) to isolate halogen-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- In Silico Tools :

- Molecular Docking : Predict binding modes to targets (e.g., monoamine transporters) using AutoDock Vina.

- ADME Prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration.

- Metabolite Prediction : Identify vulnerable sites (e.g., piperidine ring oxidation) using GLORYx .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

- Reaction Optimization : Replace DMF with a greener solvent (e.g., ethanol/water) to simplify purification.

- Catalysis : Screen Pd/C or CuI catalysts to enhance coupling efficiency in large batches.

- Byproduct Management : Monitor for dehalogenated byproducts (e.g., 3-(2-fluorophenoxy)piperidine) via LC-MS .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Decomposition occurs >150°C; store at −20°C under inert gas (N₂/Ar).

- Light Sensitivity : Protect from UV exposure to prevent phenoxy group degradation.

- Solution Stability : In DMSO, stability declines after 2 weeks; use fresh aliquots for assays .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogen-Substituted Piperidine Derivatives

| Compound | Halogen | LogP | IC₅₀ (Serotonin Receptor) |

|---|---|---|---|

| This compound | Br, F | 2.8 | 12 nM |

| 3-(4-Chlorophenoxy)piperidine | Cl | 2.5 | 45 nM |

| 3-(4-Iodophenoxy)piperidine | I | 3.1 | 8 nM |

| Data extrapolated from PubChem and analog studies |

Q. Table 2. Key Analytical Parameters

| Technique | Parameters | Expected Outcome |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.8–7.2 (aromatic H), δ 3.5–4.0 (OCH₂) | Matches PubChem reference |

| HPLC (C18 column) | Retention time: 8.2 min, 90% purity | UV peak at 254 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.